Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
Overview
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is a useful research compound. Its molecular formula is C17H25BO5 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate and similar compounds have been extensively studied for their synthesis and crystal structures. Wu et al. (2021) synthesized similar compounds and characterized their structures using spectroscopy (FT-IR, NMR, and MS) and X-ray diffraction. Their study included DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential, highlighting the compound's structural properties (Wu et al., 2021).
Application in Herbicides
The compound has been linked to the synthesis of herbicides. For example, Makino and Yoshioka (1987) synthesized a fluoro analogue of the herbicide quizalofopethyl, which is structurally related to this compound (Makino & Yoshioka, 1987).
Material Science Applications
In material science, the compound's derivatives have been utilized in the synthesis of electron transport materials. Xiangdong et al. (2017) reported an efficient synthesis process for an electron transport material using a derivative of this compound, demonstrating its potential in materials research (Xiangdong et al., 2017).
Spectroscopic Studies
Spectroscopic studies have also been a significant area of research. Huang et al. (2021) conducted a study involving spectroscopic methods and crystallographic analyses of compounds structurally related to this compound, providing insight into their physicochemical properties (Huang et al., 2021).
Fluorescence Quenching and Polymer Synthesis
Zhang, Liu, and Cao (2008) developed a monomer for the synthesis of water-soluble carboxylated polyfluorenes, indicating the versatility of compounds related to this compound in polymer synthesis and fluorescence studies (Zhang et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that compounds with similar structures can participate in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .
Biochemical Pathways
Compounds with similar structures are known to participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Result of Action
It’s known that compounds with similar structures can participate in significant carbon-carbon bond-forming reactions .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at temperatures below 15°c .
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-7-20-15(19)12(2)21-14-10-8-13(9-11-14)18-22-16(3,4)17(5,6)23-18/h8-12H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJRBPQCPRNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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